(5Z)-3-benzyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c29-22-18(15-19-23(30)28(24(31)32-19)16-17-9-3-1-4-10-17)21(26-12-6-2-7-13-26)25-20-11-5-8-14-27(20)22/h1,3-5,8-11,14-15H,2,6-7,12-13,16H2/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUVNMGRPESGE-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, piperidine, and pyrido[1,2-a]pyrimidine compounds. The reaction conditions may involve the use of solvents like dioxane and bases such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines .
Scientific Research Applications
(5Z)-3-benzyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Compound A with Analogs
Key Observations :
Piperidine vs. Piperazine Substituents :
- Compound A ’s 2-piperidin-1-yl group confers rigidity compared to Compound B ’s 4-ethylpiperazinyl group, which may enhance solubility due to the piperazine ring’s basic nitrogen and flexibility .
- Compound D () uses a 4-methylpiperazinyl group, suggesting tunable pharmacokinetics for kinase-targeted applications .
Methyl Substitutions on the Pyrido-Pyrimidinone Ring: Compound B’s 7-methyl substitution may sterically hinder interactions with biological targets compared to Compound C’s 9-methyl group, which could alter planarity and binding affinity .
Research Findings and Implications
Hydrogen Bonding and Solubility :
- The sulfanylidene and oxo groups in Compound A may form intermolecular hydrogen bonds, as described in graph set analysis (), influencing crystallinity and solubility .
Therapeutic Potential: Structural parallels to ferroptosis-inducing compounds () suggest Compound A could modulate redox pathways, though empirical validation is needed .
Crystallography and Structural Validation :
Biological Activity
The compound (5Z)-3-benzyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity based on available literature and research findings.
The molecular formula of this compound is with a molecular weight of approximately 476.61 g/mol. The structure features a thiazolidinone core, which is known for diverse biological activities.
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. In various studies, compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| (5Z)-3-benzyl... | Molt 4/C8 | 34 |
| (5Z)-3-benzyl... | CEM | <10 |
| (5Z)-3-benzyl... | L1210 | <10 |
The compound exhibited an IC50 value of 34 nM against Molt 4/C8 T lymphocytes, indicating potent cytotoxicity. Additionally, it showed effectiveness against other human tumor cell lines with IC50 values often below 10 μM .
The anticancer activity of thiazolidinones is often attributed to their ability to induce apoptosis in cancer cells. Studies have shown that these compounds can activate caspases and other apoptotic pathways, leading to programmed cell death. For instance, one study highlighted that compounds in this class could mediate their effects through both apoptosis and necrosis mechanisms .
Other Biological Activities
In addition to anticancer properties, thiazolidinones have been investigated for their antibacterial and antifungal activities. Compounds structurally related to (5Z)-3-benzyl... have shown effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of biological activity.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Activity |
|---|---|---|
| (5Z)-3-benzyl... | Staphylococcus aureus | Inhibitory |
| (5Z)-3-benzyl... | Escherichia coli | Inhibitory |
Case Studies
In a notable case study involving a series of derivatives based on the thiazolidinone scaffold, researchers demonstrated that modifications in the functional groups significantly impacted biological activity. For example, the introduction of piperidine rings enhanced the cytotoxic effects against specific cancer cell lines .
Another study focused on the structure–activity relationship (SAR) of thiazolidinones found that increasing lipophilicity improved cellular uptake and bioactivity, suggesting that further optimization could yield even more potent derivatives .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
The compound is synthesized via multi-step reactions, including:
- Condensation reactions to form the pyrido[1,2-a]pyrimidine and thiazolidinone cores.
- Solvent selection : Dimethylformamide (DMF) or ethanol under reflux conditions for improved yield .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases to enhance reaction rates .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .
Q. What analytical techniques are recommended for structural characterization?
Key methods include:
Q. How can researchers assess the compound’s preliminary biological activity?
Initial screening involves:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
- Cellular viability assays (e.g., MTT) to evaluate cytotoxicity against cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve synthetic inconsistencies, such as low yields in the final step?
Common optimization strategies include:
- Solvent screening : Substituting DMF with acetonitrile to reduce side reactions .
- Microwave-assisted synthesis to accelerate reaction kinetics and improve yields .
- Catalyst screening : Testing alternative Lewis acids (e.g., FeCl₃) or organocatalysts for regioselectivity .
Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?
Methodologies include:
Q. How can structure-activity relationship (SAR) studies enhance the compound’s bioactivity?
SAR strategies involve:
- Substituent modification : Replacing the benzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Heterocycle variation : Comparing pyrido[1,2-a]pyrimidine with quinazoline cores to assess ring size effects .
Q. How should researchers address contradictory data in reported biological activities?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Stereochemical purity : Validate Z/E isomer ratios via HPLC or NOESY NMR .
- Cell line specificity : Test activity across diverse models (e.g., primary vs. immortalized cells) .
Q. What methodologies improve the compound’s pharmacokinetic properties?
Key approaches include:
- LogP optimization : Introducing hydrophilic groups (e.g., -OH, -NH₂) to enhance solubility .
- Metabolic stability assays : Incubation with liver microsomes to identify vulnerable sites for derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
